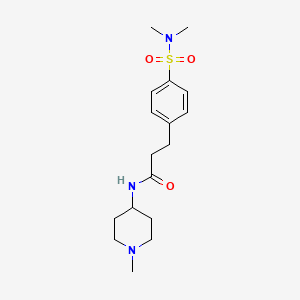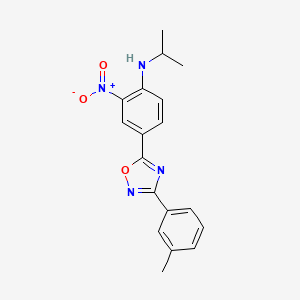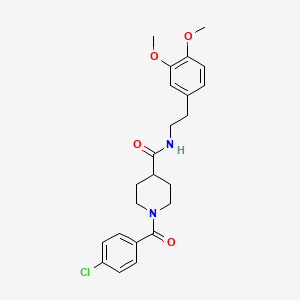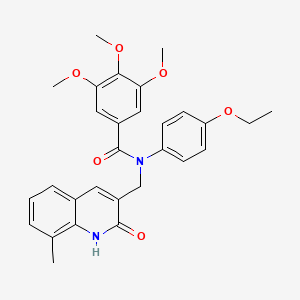
ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB is a member of the oxadiazole family, which is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein synthesis, DNA damage, and the modulation of cell signaling pathways. ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. It also induces DNA damage by generating reactive oxygen species. Furthermore, ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are also limitations to using ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action and potential side effects of ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One area of interest is its potential use in combination with other drugs for cancer treatment. ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to enhance the efficacy of chemotherapy drugs in animal studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in these diseases. Furthermore, more research is needed to fully understand the mechanism of action of ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate and its potential side effects.
Métodos De Síntesis
Ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate can be synthesized through a multi-step process involving the reaction of 3-methoxyphenyl hydrazine with ethyl 4-(chloroformyl)benzoate, followed by the reaction with 4-(aminobutyl)guanidine and finally with 1,2,4-oxadiazole-5-carboxylic acid. The final product is a white crystalline powder with a melting point of 144-146°C.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, ethyl 4-(4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-3-29-22(27)15-10-12-17(13-11-15)23-19(26)8-5-9-20-24-21(25-30-20)16-6-4-7-18(14-16)28-2/h4,6-7,10-14H,3,5,8-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNRQTWHWPUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)

![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)









